molecular formula C16H22N4O4 B2963330 bis[1-(2-methoxypropan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-dione CAS No. 2402830-34-4

bis[1-(2-methoxypropan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-dione

Cat. No.: B2963330
CAS No.: 2402830-34-4
M. Wt: 334.376
InChI Key: SOPYAAADCABNKC-UHFFFAOYSA-N
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Description

Bis[1-(2-methoxypropan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-dione: is a complex organic compound characterized by its unique structure, which includes two pyrazole rings connected by an ethane-1,2-dione bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis[1-(2-methoxypropan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-dione typically involves the reaction of 1-(2-methoxypropan-2-yl)-1H-pyrazole with ethane-1,2-dione under controlled conditions. The reaction is often catalyzed by metal salts such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4) to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a one-pot synthesis approach, where all reactants are combined in a single reaction vessel. This method is advantageous as it reduces the number of purification steps and increases the overall yield of the product .

Chemical Reactions Analysis

Types of Reactions: Bis[1-(2-methoxypropan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction could produce diols .

Mechanism of Action

The mechanism of action of bis[1-(2-methoxypropan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of pyrazole rings and ethane-1,2-dione bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

The compound bis[1-(2-methoxypropan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-dione, a pyrazole derivative, has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound through synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multistep reactions that yield high purity and specific structural characteristics. The compound can be synthesized through the condensation of pyrazole derivatives with diketones under controlled conditions. Characterization techniques such as NMR and IR spectroscopy confirm the molecular structure and functional groups present in the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate significant cytotoxicity against various cancer cell lines. For instance, a study indicated that pyrazole derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Table 1: Cytotoxicity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-231 (Breast Cancer)5.0Induces apoptosis via caspase activation
PTA-1 (Related Pyrazole)Various Cancer Lines3.5Microtubule disruption

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Activity Type
This compoundStaphylococcus aureus16Bacteriostatic
Related Pyrazole CompoundEscherichia coli32Bactericidal

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. Substituents on the pyrazole ring significantly affect its potency and selectivity. For example, modifications to the methoxy group or the ethane dione moiety can enhance or diminish biological activity .

Case Studies

Several case studies illustrate the compound's effectiveness:

  • Cytotoxicity in Cancer Cells : A study demonstrated that this compound induced apoptosis in MDA-MB-231 breast cancer cells through activation of caspases and disruption of mitochondrial membrane potential .
  • Antimicrobial Efficacy : Another investigation revealed that this compound effectively inhibited the growth of multidrug-resistant Staphylococcus aureus strains, suggesting its potential use in treating infections caused by resistant bacteria .

Properties

IUPAC Name

1,2-bis[1-(2-methoxypropan-2-yl)pyrazol-4-yl]ethane-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c1-15(2,23-5)19-9-11(7-17-19)13(21)14(22)12-8-18-20(10-12)16(3,4)24-6/h7-10H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPYAAADCABNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(N1C=C(C=N1)C(=O)C(=O)C2=CN(N=C2)C(C)(C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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